molecular formula C12H13FN2O3 B13692104 Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B13692104
M. Wt: 252.24 g/mol
InChI Key: IZQKMVYIJXQFPB-UHFFFAOYSA-N
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Description

Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a synthetic organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Properties

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

IUPAC Name

methyl 2-ethyl-7-fluoro-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate

InChI

InChI=1S/C12H13FN2O3/c1-3-8-11(16)15-9-4-6(12(17)18-2)7(13)5-10(9)14-8/h4-5,8,14H,3H2,1-2H3,(H,15,16)

InChI Key

IZQKMVYIJXQFPB-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(N1)C=C(C(=C2)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with diesters, followed by cyclization and fluorination steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Halogenation and alkylation reactions can introduce new substituents to the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can exhibit different physical and chemical properties based on the introduced functional groups.

Scientific Research Applications

Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the specific substitutions found in Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate.

    Ciprofloxacin: A quinolone antibiotic with a similar quinoxaline core structure but different functional groups.

    Nalidixic Acid: Another quinolone derivative with antimicrobial properties.

Uniqueness

This compound is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Methyl 2-Ethyl-7-fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a compound that belongs to the class of quinoxaline derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a quinoxaline core with specific substituents that influence its biological activity. The molecular formula is C12H12FNO3C_{12}H_{12}FNO_3, and its molecular weight is approximately 239.23 g/mol. The presence of the fluorine atom and the carboxylate group are significant for its interaction with biological targets.

Antiproliferative Activity

Research has demonstrated that derivatives of tetrahydroquinoxaline exhibit potent antiproliferative effects against various cancer cell lines. Notably, a study highlighted that certain derivatives showed IC50 values in the low micromolar range against HeLa and K562 cell lines, indicating strong cytotoxicity. For instance, the derivative 13d exhibited an IC50 of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells .

The mechanism by which this compound exerts its effects involves:

  • Tubulin Polymerization Inhibition : Compounds in this class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to increase ROS levels in Entamoeba histolytica, suggesting a role in inducing oxidative stress within cells .

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that they possess significant antiamebic activity, outperforming traditional treatments like metronidazole in certain cases . The selectivity index for several derivatives was notably high, suggesting a favorable therapeutic window.

Antiviral Properties

Recent systematic reviews have indicated that quinoxaline derivatives show promise as antiviral agents. For example, specific compounds demonstrated inhibitory effects against human cytomegalovirus (HCMV) with IC50 values significantly lower than conventional antiviral drugs like ganciclovir .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntiproliferativeHeLa0.126
AntiproliferativeK5620.071
AntiamebicE. histolytica>51.81 (SI)
AntiviralHCMV<1300

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested alongside other quinoxaline derivatives for their anticancer efficacy. Results indicated that it effectively inhibited cell proliferation and induced apoptosis in cancer cell lines through tubulin inhibition.

Case Study 2: Antiamebic Activity

A comparative study evaluated the antiamebic properties of various quinoxaline derivatives against E. histolytica. The results showed that this compound had superior activity compared to standard treatments and exhibited minimal cytotoxicity towards mammalian cells.

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